molecular formula C17H19ClFNO B1389108 N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine CAS No. 1040685-42-4

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine

Cat. No. B1389108
M. Wt: 307.8 g/mol
InChI Key: MUHGAWLIRHEOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine, also known as N-CFMB, is a compound used in organic synthesis and scientific research. It is a versatile organic compound that can be used as a precursor for the synthesis of a variety of compounds. N-CFMB is a very important compound in the field of synthetic chemistry, as it can be used to synthesize a wide range of compounds, from pharmaceuticals to food additives. N-CFMB has also been used in a variety of scientific research applications, such as drug discovery, materials science, and biochemistry.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, such as pharmaceuticals and food additives. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has also been used in drug discovery, materials science, and biochemistry. In drug discovery, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of compounds that can be used to develop new drugs. In materials science, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to synthesize a variety of polymers and other materials. In biochemistry, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine has been used to study the structure and function of proteins and other biological molecules.

Mechanism Of Action

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is an organic compound that acts as a precursor for the synthesis of a variety of compounds. The mechanism of action of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is based on its ability to react with aldehydes and ketones to form the desired product. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine reacts with aldehydes and ketones in the presence of a reducing agent, such as sodium borohydride, to form the desired product. The reaction of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine with aldehydes and ketones is usually carried out in an inert atmosphere, such as nitrogen or argon.

Biochemical And Physiological Effects

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The biochemical and physiological effects of N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine depend on the compound that is synthesized. For example, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine can be used to synthesize pharmaceuticals and food additives, which can have different biochemical and physiological effects. In general, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is not toxic and does not have any known adverse effects on humans.

Advantages And Limitations For Lab Experiments

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used to synthesize a variety of compounds. The advantages of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments include its low cost and ease of synthesis. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is also a very stable compound and does not react with other compounds in the reaction mixture. The main limitation of using N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine in lab experiments is that it can be difficult to control the reaction conditions and the desired product may not be obtained.

Future Directions

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine is a versatile compound that can be used in a variety of scientific research applications. In the future, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to synthesize a variety of compounds, such as pharmaceuticals, food additives, and materials. N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could also be used to study the structure and function of proteins and other biological molecules. Additionally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to develop new drugs and materials. Finally, N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine could be used to study the biochemical and physiological effects of compounds synthesized from N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine.

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO/c1-3-14(21-17-7-5-4-6-12(17)2)11-20-13-8-9-16(19)15(18)10-13/h4-10,14,20H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHGAWLIRHEOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC(=C(C=C1)F)Cl)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-N-[2-(2-methyl-phenoxy)butyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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